molecular formula C7H11ClO3 B3433963 But-2-yne-1,4-diol 2-(chloromethyl)oxirane CAS No. 68876-96-0

But-2-yne-1,4-diol 2-(chloromethyl)oxirane

Cat. No.: B3433963
CAS No.: 68876-96-0
M. Wt: 178.61 g/mol
InChI Key: NHNWEVUXQTXHJI-UHFFFAOYSA-N
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Description

But-2-yne-1,4-diol 2-(chloromethyl)oxirane is a chemical compound with the molecular formula C7H9ClO2. It is a derivative of but-2-yne-1,4-diol and epichlorohydrin. This compound is known for its unique structure, which combines an alkyne, a diol, and an epoxide group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yne-1,4-diol 2-(chloromethyl)oxirane typically involves the reaction of but-2-yne-1,4-diol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diol 2-(chloromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

But-2-yne-1,4-diol 2-(chloromethyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-yne-1,4-diol 2-(chloromethyl)oxirane involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, affecting their activity and function. The alkyne and diol groups also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

But-2-yne-1,4-diol 2-(chloromethyl)oxirane can be compared with other similar compounds, such as:

    But-2-yne-1,4-diol: Lacks the epoxide and chloromethyl groups, making it less reactive in certain reactions.

    Epichlorohydrin: Contains an epoxide and chloromethyl group but lacks the alkyne and diol functionalities.

    1,4-Butanediol: Similar diol structure but lacks the alkyne and epoxide groups.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

but-2-yne-1,4-diol;2-(chloromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C3H5ClO/c5-3-1-2-4-6;4-1-3-2-5-3/h5-6H,3-4H2;3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNWEVUXQTXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C#CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68441-62-3, 68441-61-2
Details Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated
Record name 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated
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Details Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated
Record name 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated
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DSSTOX Substance ID

DTXSID40987982
Record name But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1)
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Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68876-96-0, 68411-16-5, 68410-08-2, 68441-62-3
Record name 2-Butyne-1,4-diol, reaction products with epichlorohydrin
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Record name But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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